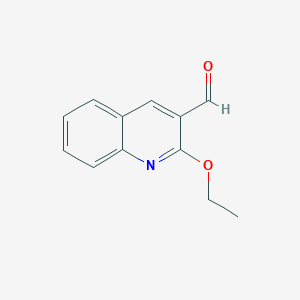

2-Ethoxyquinoline-3-carbaldehyde

Descripción general

Descripción

2-Ethoxyquinoline-3-carbaldehyde is a chemical compound with the molecular formula C12H11NO2 . It is a derivative of quinoline, a class of organic compounds that are widely used in the development of various bioactive molecules .

Synthesis Analysis

The synthesis of 2-Ethoxyquinoline-3-carbaldehyde and its analogs often involves the Vilsmeier–Haack reaction, which is a form of the formylation reaction . This reaction involves the use of Vilsmeier reagent, typically a combination of DMF and POCl3 or PCl5 . The carbaldehyde group can be transformed into nitriles using POCl3 and NaN3 .Molecular Structure Analysis

The molecular structure of 2-Ethoxyquinoline-3-carbaldehyde consists of a quinoline ring with an ethoxy group at the 2-position and a carbaldehyde group at the 3-position . The exact structure can be determined using various spectroscopic techniques .Chemical Reactions Analysis

2-Ethoxyquinoline-3-carbaldehyde can undergo various chemical reactions. For instance, it can participate in aromatic nucleophilic substitution reactions to introduce various nucleophiles in place of chlorine under different reaction conditions . It can also react with active methylene compounds to yield various quinoline derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Ethoxyquinoline-3-carbaldehyde can be determined using various techniques. It has a molecular weight of 201.22 . Other properties such as density, boiling point, vapor pressure, and others can be determined experimentally .Aplicaciones Científicas De Investigación

Chemical Synthesis and Biological Evaluation

The chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs, including 2-ethoxyquinoline-3-carbaldehyde, has been extensively studied. Recent research highlights include the synthesis of various quinoline ring systems and reactions to construct fused or binary quinoline-cored heterocyclic systems. These compounds have been evaluated for their biological significance and potential applications in synthetic chemistry (Hamama et al., 2018).

Application in Coordination Chemistry

A significant application of 2-ethoxyquinoline-3-carbaldehyde derivatives lies in coordination chemistry. For example, the semicarbazone of 8-hydroxyquinoline-2-carbaldehyde, a related compound, is an effective ligand for rare-earth(III) ions coordination. This application demonstrates the potential for forming complexes with various metals, which can be relevant in materials science and catalysis (Albrecht et al., 2005).

Photophysical Applications

The unique photophysical properties of 2-hydroxyquinoline-3-carbaldehyde, a closely related compound, have been explored for applications like aggregation-induced emission enhancement (AIEE) and anion recognition, including fluoride optical sensing. This research suggests potential applications in material science and sensor technology (Chakraborty et al., 2018).

Corrosion Inhibition

Derivatives of 2-chloroquinoline-3-carbaldehyde have been studied for their corrosion inhibition properties. They have been found to be effective inhibitors, protecting metal surfaces against dissolution, especially in acidic environments. This application is critical in material science and industrial applications (Lgaz et al., 2017).

Green Synthetic Methods

The green synthetic methods of 2-chloroquinoline-3-carbaldehydes, applicable to 2-ethoxyquinoline-3-carbaldehyde, are significant in developing environmentally friendly chemical processes. These methods include microwave, ultrasound, and solvent-free techniques, leading to the production of biologically active compounds (Patel et al., 2020).

Drug Discovery and Pharmaceutical Applications

Finally, compounds derived from 2-chloroquinoline-3-carbaldehyde have been synthesized and evaluated for their pharmaceutical applications, indicating the potential of 2-ethoxyquinoline-3-carbaldehyde derivatives in drug discovery and medicinal chemistry (Kadhim & Husein, 2020).

Propiedades

IUPAC Name |

2-ethoxyquinoline-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-2-15-12-10(8-14)7-9-5-3-4-6-11(9)13-12/h3-8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CESLWPRTYCZPSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC2=CC=CC=C2C=C1C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301332207 | |

| Record name | 2-ethoxyquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301332207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

6.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24803864 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-Ethoxyquinoline-3-carbaldehyde | |

CAS RN |

731001-97-1 | |

| Record name | 2-ethoxyquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301332207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2,5-Dimethylphenyl)methylsulfanyl]-1-ethylsulfonyl-4,5-dihydroimidazole](/img/structure/B2554427.png)

![N-[(pyridin-4-yl)methyl]pyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B2554428.png)

![2-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}-3a,7a-dihydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2554429.png)

![6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-[4-(tert-butyl)benzyl]oxime](/img/structure/B2554433.png)

![N-[2-(4-chlorophenyl)ethyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2554436.png)

![[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-cyclopropylmethanone](/img/structure/B2554438.png)

![1-{[2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl]carbamoyl}-1-methylethyl acetate](/img/structure/B2554442.png)